Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11N3O2·HCl. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce fully or partially hydrogenated products .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: Similar in structure but differs in the heterocyclic ring system.
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate: An oxidized derivative with different biological properties.
Uniqueness
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7;/h5,9H,2-4H2,1H3;1H |
InChI Key |
VNNWAWMGVRIQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=N1.Cl |
Origin of Product |
United States |
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